Fmoc-O-(benzylphospho)-L-threonine

Übersicht

Beschreibung

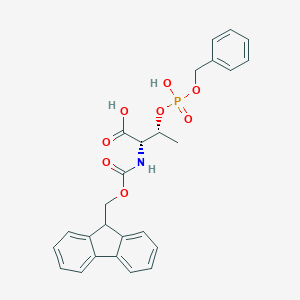

Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzylphospho group. This compound is primarily used in the synthesis of phosphopeptides, which are peptides that contain phosphorylated amino acids. Phosphopeptides play a crucial role in various biological processes, including signal transduction and protein-protein interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The Fmoc group is introduced using Fmoc-Cl under Schotten-Baumann conditions, such as NaHCO3/dioxane/H2O or NaHCO3/DMF . The benzylphospho group is then added using standard activation methods like PyBOP and TBTU .

Industrial Production Methods

Industrial production of Fmoc-O-(benzylphospho)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine, allowing for efficient synthesis of peptides containing multiple phosphorylation sites .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-O-(benzylphospho)-L-threonine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can be used to remove the benzyl group, yielding the free phospho group.

Substitution: The benzylphospho group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including various nucleophiles and electrophiles.

Major Products Formed

The major products formed from these reactions include deprotected phosphothreonine, phosphorylated peptides, and various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Fmoc-O-(benzylphospho)-L-threonine is used in the synthesis of phosphopeptides, which are essential for studying phosphorylation-dependent processes. These peptides serve as substrates for kinases and phosphatases, enabling the investigation of enzyme kinetics and specificity .

Biology

In biological research, phosphopeptides synthesized using this compound are used to study protein-protein interactions and signal transduction pathways. They help elucidate the role of phosphorylation in cellular processes and disease mechanisms .

Medicine

In medicine, phosphopeptides are used as therapeutic agents and diagnostic tools. They can be employed in the development of vaccines, targeted drug delivery systems, and biomarker discovery .

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products .

Wirkmechanismus

The mechanism of action of Fmoc-O-(benzylphospho)-L-threonine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the benzylphospho group introduces a phosphorylated residue into the peptide chain. This modification allows the resulting phosphopeptides to mimic naturally occurring phosphorylated proteins, facilitating the study of phosphorylation-dependent processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-O-(benzylphospho)-L-serine: Similar to Fmoc-O-(benzylphospho)-L-threonine, this compound is used in the synthesis of phosphopeptides but contains serine instead of threonine.

Fmoc-O-(benzylphospho)-L-tyrosine: Another similar compound, used for synthesizing phosphopeptides with tyrosine residues.

Uniqueness

This compound is unique due to the presence of the threonine residue, which introduces an additional hydroxyl group compared to serine. This hydroxyl group can participate in additional hydrogen bonding and interactions, potentially altering the properties and functions of the resulting phosphopeptides .

Biologische Aktivität

Fmoc-O-(benzylphospho)-L-threonine , also known as Fmoc-Thr(PO(OBzl)OH)-OH, is a phosphothreonine derivative that has garnered attention in biochemical research due to its potential applications in peptide synthesis and its role in various biological processes. This article explores the biological activity of this compound, including its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOP

- Molecular Weight : 511.467 g/mol

- CAS Number : 175291-56-2

- Purity : ≥ 97% (HPLC)

- Physical State : White to off-white crystalline powder

This compound serves as a phosphoamino acid that can participate in various biochemical pathways. Phosphorylation of serine and threonine residues is a critical regulatory mechanism in cellular signaling, affecting protein function, interactions, and localization.

- Protein Kinase Interaction : The compound can act as a substrate for protein kinases, which phosphorylate target proteins, thereby modulating their activity. For instance, CK2 (casein kinase 2) has been shown to phosphorylate various substrates, influencing processes such as cell growth and differentiation .

- Role in Peptide Synthesis : As a building block for phosphothreonine-containing peptides, this compound is utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can enhance their stability and biological activity .

In Vitro Studies

Research indicates that this compound can influence several biological processes:

- Cell Signaling : Phosphorylation by kinases can alter the conformation and function of proteins involved in signaling pathways. For example, studies have shown that phosphorylation at specific sites can modulate the activity of chaperone proteins like HSJ1, which are crucial for protein homeostasis in cells .

- Self-Assembly Properties : The compound exhibits unique self-assembly behavior under varying concentration and temperature conditions. These morphological changes could have implications for material science applications .

Case Studies

- Neuroprotective Effects : A study highlighted the role of phosphorylated HSJ1 in neuroprotection against cytotoxic protein aggregation. The phosphorylation state influenced HSJ1's ability to interact with misfolded proteins, suggesting therapeutic potential for neurodegenerative diseases .

- Peptide Therapeutics : In peptide synthesis experiments, this compound was incorporated into peptides designed for enhanced bioactivity. These peptides demonstrated improved interactions with target proteins compared to non-phosphorylated counterparts, indicating the importance of phosphorylation in biological efficacy .

Data Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFDVXHILSPFNS-OSPHWJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.